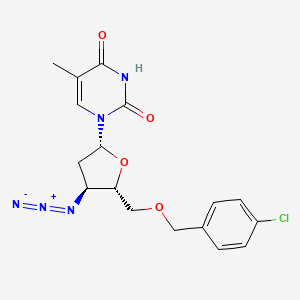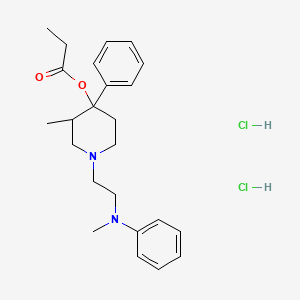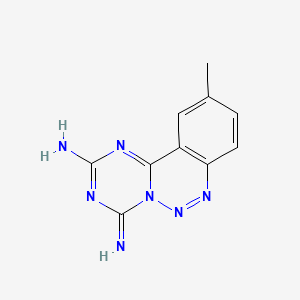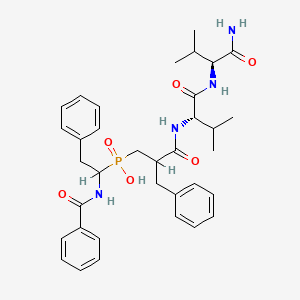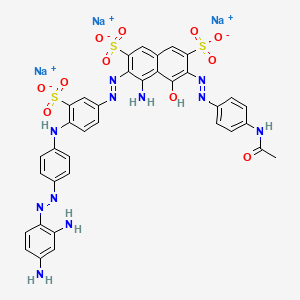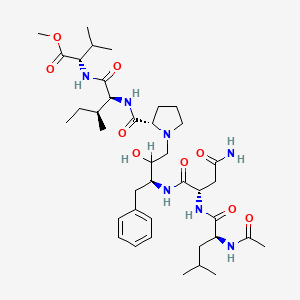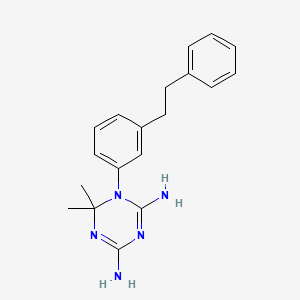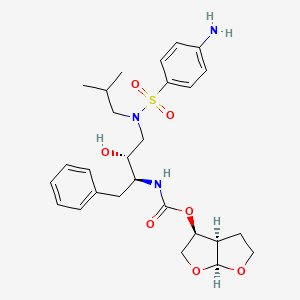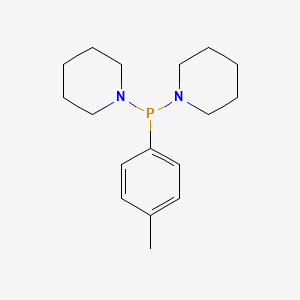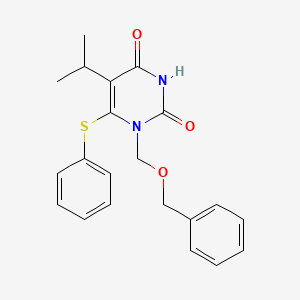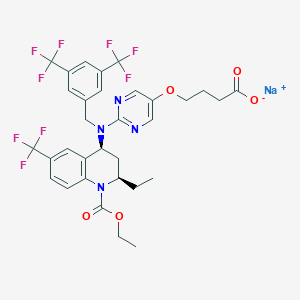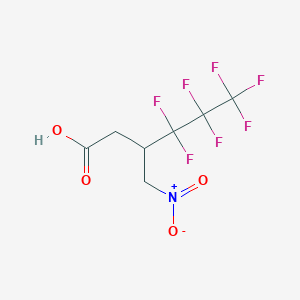
4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid is a fluorinated organic compound with the molecular formula C7H6F7NO4. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid backbone. One common method involves the fluorination of hexanoic acid derivatives using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The nitromethyl group can be introduced through nitration reactions using nitric acid (HNO3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and scalability of production. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with nitration reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroalkenes or nitroalkanes.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of fluorinated derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in developing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid involves its interaction with molecular targets through its fluorinated and nitromethyl groups. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the nitromethyl group can participate in redox reactions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,6,6,6-Heptafluorohexanoic acid: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
3-Nitro-4,4,5,5,6,6,6-heptafluorohexanoic acid: Similar structure but with the nitro group positioned differently, affecting its reactivity and applications.
Perfluorohexanoic acid: Fully fluorinated hexanoic acid without nitro or nitromethyl groups, used in different industrial applications.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid is unique due to the combination of multiple fluorine atoms and a nitromethyl group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
7079-86-9 |
|---|---|
Molekularformel |
C7H6F7NO4 |
Molekulargewicht |
301.12 g/mol |
IUPAC-Name |
4,4,5,5,6,6,6-heptafluoro-3-(nitromethyl)hexanoic acid |
InChI |
InChI=1S/C7H6F7NO4/c8-5(9,6(10,11)7(12,13)14)3(1-4(16)17)2-15(18)19/h3H,1-2H2,(H,16,17) |
InChI-Schlüssel |
MMHHDSOESNPFFR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





